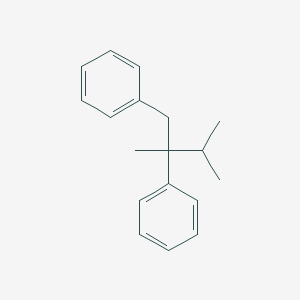
1,1'-(2,3-Dimethylbutane-1,2-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-(2,3-Dimethylbutane-1,2-diyl)dibenzene can be synthesized through various methods. One common method involves the reaction of benzene with 2,3-dimethyl-2,3-diphenylbutane under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 1,1’-(2,3-Dimethylbutane-1,2-diyl)dibenzene involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2,3-Dimethylbutane-1,2-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly used.
Major Products Formed
Oxidation: Ketones and alcohols.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives and other substituted products.
Aplicaciones Científicas De Investigación
1,1’-(2,3-Dimethylbutane-1,2-diyl)dibenzene has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 1,1’-(2,3-Dimethylbutane-1,2-diyl)dibenzene involves its ability to interact with polymer chains and enhance their flame-retardant properties. It acts as a synergist, reducing the amount of flame retardant needed and improving the overall performance of the polymer. The compound can also initiate radical-mediated reactions, leading to crosslinking and grafting of polymer chains .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(1,1,2,2-Tetramethylethylene)dibenzene
- 2,3-Dimethyl-2,3-diphenylbutane (DMDPB)
- Dicumene
- α,α,β,β-Tetramethylbibenzyl
Uniqueness
1,1’-(2,3-Dimethylbutane-1,2-diyl)dibenzene is unique due to its high efficiency as a flame retardant synergist and its ability to enhance the properties of polymers with minimal impact on their performance. Its environmental friendliness as a replacement for antimony trioxide (Sb2O3) further distinguishes it from other similar compounds.
Propiedades
Número CAS |
824400-75-1 |
|---|---|
Fórmula molecular |
C18H22 |
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
(2,3-dimethyl-1-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C18H22/c1-15(2)18(3,17-12-8-5-9-13-17)14-16-10-6-4-7-11-16/h4-13,15H,14H2,1-3H3 |
Clave InChI |
LFPQPODINSNYGE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)-](/img/structure/B14205363.png)
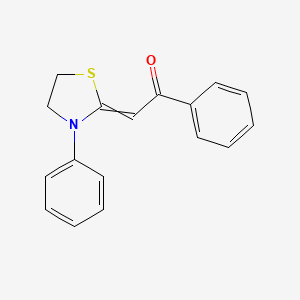
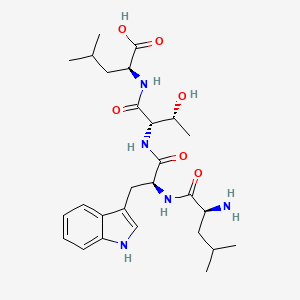
![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)
![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)
![5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene](/img/structure/B14205389.png)
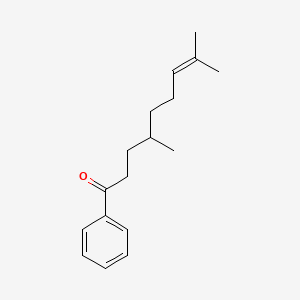
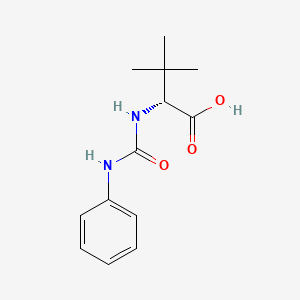
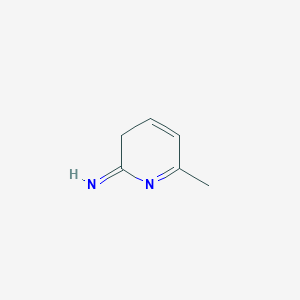
![1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol](/img/structure/B14205422.png)
